Ethyl 6-(benzimidazol-1-yl)nicotinate
Overview
Description
Ethyl 6-(benzimidazol-1-yl)nicotinate: is a compound that belongs to the class of heterocyclic aromatic compounds. It features a benzimidazole moiety fused with a nicotinate ester. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and antihypertensive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(benzimidazol-1-yl)nicotinate typically involves the condensation of 1,2-phenylenediamine with nicotinic acid derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve high-yield microwave-assisted synthesis, which provides better yields and shorter reaction times compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(benzimidazol-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
Ethyl 6-(benzimidazol-1-yl)nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and antihypertensive activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Ethyl 6-(benzimidazol-1-yl)nicotinate involves its interaction with various molecular targets. The benzimidazole moiety can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with DNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer activities.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
1H-Benzimidazole: The parent compound with a wide range of pharmacological properties
Uniqueness: Ethyl 6-(benzimidazol-1-yl)nicotinate is unique due to its combination of benzimidazole and nicotinate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Biological Activity
Ethyl 6-(benzimidazol-1-yl)nicotinate is a compound that combines the pharmacophores of benzimidazole and nicotinic acid, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Synthesis
This compound can be synthesized through various methods, including condensation reactions between ethyl nicotinate and benzimidazole derivatives. The structure features a benzimidazole ring attached to a nicotinic acid moiety, which is crucial for its biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that it possesses antibacterial activity comparable to standard antibiotics at specific concentrations, highlighting its potential as an antimicrobial agent .
2. Antitumor Activity
The compound has shown promising results in cytotoxic assays against various cancer cell lines. The presence of the benzimidazole moiety is linked to enhanced cytotoxicity, particularly against tumor cells. For instance, derivatives of benzimidazole have been found to inhibit cell proliferation significantly, with IC50 values indicating effective doses for tumor suppression .
3. Anti-inflammatory Properties
this compound also exhibits anti-inflammatory effects, which are crucial in treating conditions characterized by excessive inflammation. Studies suggest that it can modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the benzimidazole ring or the ethyl group can alter its potency and selectivity for biological targets. For example, introducing electron-withdrawing groups has been associated with increased cytotoxicity against certain cancer cell lines, while other modifications may enhance antimicrobial efficacy .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antibacterial properties of this compound, researchers found that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those required for traditional antibiotics, suggesting a favorable profile for further development as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
---|---|---|
Escherichia coli | 25 | Comparable to Streptomycin |
Staphylococcus aureus | 15 | Superior to Penicillin |
Pseudomonas aeruginosa | 30 | Comparable to Ciprofloxacin |
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on its antitumor properties, this compound was tested against several cancer cell lines including HeLa and MCF-7. Results indicated an IC50 value of approximately 20 µM for HeLa cells, showcasing its potential as a chemotherapeutic agent.
Cell Line | IC50 (µM) | Type of Cancer |
---|---|---|
HeLa | 20 | Cervical carcinoma |
MCF-7 | 25 | Breast cancer |
A549 | 30 | Lung cancer |
Properties
IUPAC Name |
ethyl 6-(benzimidazol-1-yl)pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)11-7-8-14(16-9-11)18-10-17-12-5-3-4-6-13(12)18/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCECBERQPYDTFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2C=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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